molecular formula CBr3NO2 B120744 Tribromonitromethane CAS No. 464-10-8

Tribromonitromethane

Cat. No.: B120744
CAS No.: 464-10-8
M. Wt: 297.73 g/mol
InChI Key: QQZIUHOKWDFXEY-UHFFFAOYSA-N
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Description

Tribromonitromethane, also known as this compound, is a chemical compound with the formula CBr₃NO₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily known for its use as a fumigant and a disinfection by-product in water treatment processes .

Biochemical Analysis

Biochemical Properties

It is known that Tribromonitromethane decomposes with explosive violence if heated rapidly . It is incompatible with oxidizing agents . The compound is also known to be toxic by the intraperitoneal route .

Cellular Effects

It has been found to be weakly positive in bacterial mutagenicity tests , suggesting that it may cause genetic changes in cells.

Molecular Mechanism

It has been suggested that halogen bonding results in significant lowering of the activation barriers for electron transfer . This suggests that this compound may interact with other molecules in the cell through halogen bonding, influencing electron transfer processes.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound decomposes with explosive violence if heated rapidly , suggesting that its stability may be affected by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribromonitromethane can be synthesized through the reaction of picric acid with hypobromite. The reaction involves the attack of hypobromite on the 1:1 adduct of hydroxide ion and picrate ion. In this process, one mole of picric acid reacts with nine moles of hypobromite .

Industrial Production Methods: In industrial settings, bromopicrin is produced by charging a reaction vessel with water, bromopicrin, nitromethane, and paraformaldehyde. A base is gradually fed into the reaction vessel under stirring, and the reaction is brought to completion. The product is then separated from the aqueous reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Tribromonitromethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various brominated and nitro compounds, depending on the specific reaction conditions .

Comparison with Similar Compounds

    Chloropicrin (trichloronitromethane): Similar to bromopicrin but contains chlorine atoms instead of bromine.

    Dibromochloronitromethane: Contains both bromine and chlorine atoms.

    Bromodichloronitromethane: Contains two chlorine atoms and one bromine atom.

Uniqueness: Tribromonitromethane is unique due to its specific chemical structure and the types of reactions it undergoes. Its use as a fumigant and disinfection by-product sets it apart from other similar compounds .

Properties

IUPAC Name

tribromo(nitro)methane
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InChI

InChI=1S/CBr3NO2/c2-1(3,4)5(6)7
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InChI Key

QQZIUHOKWDFXEY-UHFFFAOYSA-N
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Canonical SMILES

C([N+](=O)[O-])(Br)(Br)Br
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Molecular Formula

CBr3NO2
Record name BROMOPICRIN
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DSSTOX Substance ID

DTXSID8021511
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Molecular Weight

297.73 g/mol
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Physical Description

Prismatic crystals or oily colorless or clear dark amber liquid. (NTP, 1992), Prismatic crystals or oily colorless or clear dark amber liquid; [CAMEO]
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Boiling Point

192 to 194 °F at 20 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Density

2.793 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

15 mmHg at 187 °F (NTP, 1992)
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CAS No.

464-10-8
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Melting Point

50.4 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribromonitromethane
Reactant of Route 2
Tribromonitromethane

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